molecular formula C14H12N2O B152619 5-(benzyloxy)-1H-indazole CAS No. 78299-75-9

5-(benzyloxy)-1H-indazole

Cat. No.: B152619
CAS No.: 78299-75-9
M. Wt: 224.26 g/mol
InChI Key: INFXNBBPBLSPDV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indazole is a chemical compound that belongs to the indazole family, characterized by a benzene ring fused to a pyrazole ring. The benzyloxy group attached to the indazole core enhances its chemical properties and potential applications. This compound has garnered interest in various fields, including medicinal chemistry, due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indazole typically involves the reaction of indazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

  • Indazole + Benzyl Bromide + K₂CO₃ → this compound + KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-1H-indazole undergoes various chemical reactions, including:

  • Oxidation : The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
  • Reduction : The nitro group, if present, can be reduced to an amine.
  • Substitution : Electrophilic aromatic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
  • Reduction : Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
  • Substitution : Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
  • Oxidation : Benzoic acid derivatives.
  • Reduction : Amino derivatives.
  • Substitution : Halogenated indazole derivatives.

Scientific Research Applications

5-(Benzyloxy)-1H-indazole has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine : Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
  • Industry : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds:

  • 5-(Benzyloxy)-2-hydroxybenzaldehyde
  • 5-(Benzyloxy)-2-(2-hydroxyphenyl)imino)methyl)phenol
  • 4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol

Uniqueness: 5-(Benzyloxy)-1H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specific biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

5-phenylmethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXNBBPBLSPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510154
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78299-75-9
Record name 5-(Benzyloxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzyloxy)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Benzyl bromide (0.089 ml, 0.745 mmol) and potassium carbonate (103 mg, 0.745 mmol) were added to a solution of the 1H-indazol-5-ol (100 mg, 0.745 mmol) obtained in Reference Example 4 in N,N-dimethylformamide (2 ml), and the resulting mixture was heated to 40° C. After 2 hours, the mixture was poured into water (20 ml) and extracted with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-(benzyloxy)-1H-indazole (63 mg, 38%).
Quantity
0.089 mL
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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